8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: is an organic compound with the molecular formula C7H5ClN4S and a molecular weight of 212.66 g/mol . This compound is characterized by its pyrimido[5,4-d]pyrimidine structure, which includes a chlorine atom at the 8th position and a methylthio group at the 2nd position . It is a light yellow to brown solid that is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine typically involves the reaction of 4-chloro-6-methylthio-pyrimidine with appropriate reagents . One common method involves the use of lithium thiolate and 4-chloro-6-methylthio-pyrimidine as starting materials, which react in a suitable solvent to form the desired compound . The reaction conditions, such as temperature and solvent choice, can vary depending on the specific synthetic route employed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation of the methylthio group can yield sulfoxides or sulfones.
Cyclization Products: Cyclization reactions can lead to the formation of more complex heterocyclic compounds.
Scientific Research Applications
Chemistry: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . It has shown promise in the development of kinase inhibitors and other therapeutic agents .
Industry: The compound is used in the agricultural industry as a precursor for the synthesis of pesticides and fungicides . Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . By binding to the active site of these kinases, the compound can block their activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- 4-Chloro-6-methylthio-pyrimido[5,4-d]pyrimidine
- 2-(Methylthio)-8-chloro-pyrimido[5,4-d]pyrimidine
- 4-Chloro-6-methylsulfanyl-pyrimido[5,4-d]pyrimidine
Comparison: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAUXEUJXJTKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571101 | |
Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176637-10-8 | |
Record name | 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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